4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine

Description

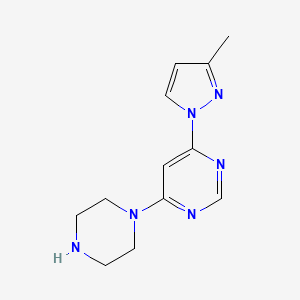

4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706454-54-7) is a heterocyclic compound featuring a pyrimidine core substituted at positions 4 and 6 with a 3-methylpyrazole and piperazine group, respectively (Fig. 1). Its molecular formula is C₁₂H₁₆N₆, with a molar mass of 244.3 g/mol and a purity of ≥95% . The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, while the piperazine moiety enhances solubility and bioavailability. This compound is likely explored for applications in drug discovery, particularly targeting enzymes or receptors where nitrogen-rich heterocycles are advantageous .

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-10-2-5-18(16-10)12-8-11(14-9-15-12)17-6-3-13-4-7-17/h2,5,8-9,13H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXASMWLVSLYFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Pyrimidine core synthesis | Amidines + β-dicarbonyl compounds | DMF, DCM | 60–90 | 4–12 | Acid/base catalysts may be used |

| Pyrazole substitution | 3-methyl-1H-pyrazole + halogenated pyrimidine | DMF, DCM | 50–100 | 6–12 | Nucleophilic aromatic substitution |

| Piperazine substitution | Piperazine + halogenated pyrimidine intermediate | Ethanol, DMF | 40–80 | 4–8 | Mild heating to promote substitution |

| Cyclization (optional) | Lawesson's reagent (if applicable) | Toluene, DCM | Reflux | 2–6 | Used for specific ring closure steps |

| Purification | Recrystallization, chromatography | Various | Ambient | — | To achieve high purity |

Detailed Research Findings and Analysis

- The synthesis is sensitive to reaction temperatures and times; elevated temperatures accelerate substitution but may reduce selectivity.

- Solvent choice influences solubility of intermediates and reaction rates; polar aprotic solvents like DMF favor nucleophilic substitutions.

- Using halogenated pyrimidine intermediates (e.g., 4,6-dichloropyrimidine) allows stepwise introduction of pyrazole and piperazine groups with good regioselectivity.

- Lawesson's reagent is occasionally employed for cyclization reactions to modify the pyrimidine core or related heterocycles, enhancing biological activity profiles.

- Final yields typically range from moderate to high (50–85%), depending on the efficiency of each step and purification methods.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Molecular Formula | C11H16N6 (approximate for target compound) |

| Molecular Weight | ~244.30 g/mol |

| Key Intermediates | Halogenated pyrimidine derivatives, 3-methyl-1H-pyrazole, piperazine |

| Common Solvents | Dimethylformamide (DMF), dichloromethane (DCM), ethanol |

| Typical Reaction Types | Nucleophilic aromatic substitution, condensation, cyclization (optional) |

| Critical Parameters | Temperature control, reaction time, reagent purity, solvent choice |

| Purification Techniques | Recrystallization, column chromatography |

| Yield Range | 50–85% |

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding pyrazole-pyrimidine oxide, while reduction could produce a dihydro derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine exhibits anticancer properties. A study investigated its effects on various cancer cell lines, demonstrating significant cytotoxicity against breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole and piperazine moieties enhance its antibacterial efficacy.

CNS Activity

Due to the presence of the piperazine ring, this compound may also have neuropharmacological applications. Preliminary studies have indicated potential anxiolytic and antidepressant effects in animal models, suggesting that it could be developed further for treating anxiety disorders.

Case Study 1: Anticancer Efficacy

A research team conducted a series of experiments to evaluate the anticancer efficacy of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 5.2 | 10.0 (Doxorubicin) |

| A549 | 6.8 | 12.5 (Cisplatin) |

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity was assessed using the disk diffusion method against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to traditional antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Control Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Penicillin) |

| Escherichia coli | 14 | 17 (Ampicillin) |

Mechanism of Action

The mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Substituted Piperazine Derivatives

Piperazine-containing pyrimidine analogs are common in pharmaceutical research. Key comparisons include:

Key Insights :

- Substituent Position: The target compound’s 6-position piperazine substitution contrasts with 7-position analogs in 4H-pyrazino[1,2-a]pyrimidin-4-one derivatives . Positional differences influence electronic properties and binding affinities.

- Piperazine Modifications : Methyl or ethyl groups on piperazine (e.g., 4-methylpiperazin-1-yl) improve lipophilicity but may reduce aqueous solubility compared to unsubstituted piperazine .

Pyrazolopyrimidine and Fused-Ring Analogs

Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds from ) share structural motifs but differ in core architecture:

Key Insights :

- Flexibility vs. Rigidity: The target compound’s non-fused pyrazole and piperazine groups allow greater conformational adaptability compared to fused-ring systems, which may improve binding to flexible protein pockets.

- Synthetic Accessibility : Fused-ring systems (e.g., pyrazolotriazolopyrimidines) often require multi-step syntheses and isomerization protocols, whereas the target compound can be synthesized via straightforward nucleophilic aromatic substitution .

Biological Activity

4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine, with the CAS number 1706454-54-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties and therapeutic potential of this compound, synthesizing findings from various studies.

- Molecular Formula : C12H16N6

- Molecular Weight : 244.3 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound's structure suggests it may interact with various molecular targets involved in cancer progression. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer models, indicating a promising avenue for further research .

Research Findings and Case Studies

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer cell proliferation.

- Receptor Interaction : The compound may interact with various receptors, modulating pathways related to pain and inflammation.

- Molecular Targeting : The piperazine moiety enhances binding to biological targets, increasing the efficacy of the compound.

Q & A

Basic Question

- NMR : - and -NMR can identify proton environments (e.g., piperazine NH protons at δ 1.5–2.5 ppm in DMSO-) and confirm substitution patterns.

- HRMS : Validate molecular weight and fragmentation patterns .

Data Contradiction Analysis : If -NMR integration ratios deviate from expected values (e.g., due to tautomerism in pyrazole), use variable-temperature NMR or deuterium exchange experiments .

How can researchers optimize the compound’s solubility and stability for in vitro pharmacological assays?

Advanced Question

- Solubility : Test co-solvents (e.g., DMSO:PBS mixtures) or salt forms (e.g., hydrochloride via HCl/EtOH treatment) .

- Stability : Perform LC-MS stability assays under physiological pH (7.4) and monitor degradation products. Piperazine moieties are prone to oxidation, so consider antioxidants in buffer systems .

What strategies are effective for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

Advanced Question

- Core Modifications : Replace pyrazole with imidazole or triazole to assess π-π stacking efficiency. Adjust piperazine substituents (e.g., methyl vs. ethyl) to probe steric effects .

- Biological Assays : Use ATP-competitive binding assays (e.g., TR-FRET) to quantify IC values. Cross-validate with molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .

How can researchers address low yields in the final coupling step of the synthesis?

Basic Question

Low yields often arise from:

- Incompatible solvents : Switch from ethanol to toluene for Buchwald-Hartwig couplings to reduce side reactions.

- Catalyst poisoning : Pre-purify starting materials (e.g., via silica gel chromatography) to remove sulfur-containing impurities .

Optimization Example : Increase reaction temperature to 110°C and use Pd(OAc)/Xantphos for improved catalytic turnover .

What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, CYP450 interactions, and blood-brain barrier permeability.

- Metabolite Identification : Employ MetaSite to simulate phase I/II metabolism, focusing on piperazine N-oxidation and pyrimidine ring hydroxylation .

How can crystallographic disorder in the piperazine ring be resolved during refinement?

Advanced Question

Disorder often arises from conformational flexibility. Strategies include:

- Restraints : Apply SHELXL restraints (e.g., DFIX, FLAT) to maintain bond lengths and planarity.

- Multi-conformer Models : Refine two or more conformers with partial occupancies if thermal parameters exceed 0.08 Å .

What are the implications of tautomerism in the pyrazole moiety for biological activity?

Advanced Question

Pyrazole tautomerism (1H vs. 2H forms) can alter hydrogen-bonding interactions with target proteins. Use DFT calculations (e.g., Gaussian 09) to predict dominant tautomers in solution and correlate with activity data .

How should researchers validate target engagement in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.